Asparacosin A

描述

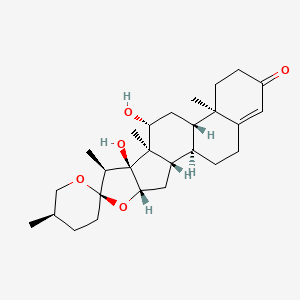

Structure

3D Structure

属性

分子式 |

C27H40O5 |

|---|---|

分子量 |

444.6 g/mol |

IUPAC 名称 |

(1R,2S,4S,5'R,6R,7S,8S,9R,10R,12S,13R)-8,10-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |

InChI |

InChI=1S/C27H40O5/c1-15-7-10-26(31-14-15)16(2)27(30)23(32-26)13-21-19-6-5-17-11-18(28)8-9-24(17,3)20(19)12-22(29)25(21,27)4/h11,15-16,19-23,29-30H,5-10,12-14H2,1-4H3/t15-,16-,19-,20+,21+,22-,23+,24+,25-,26-,27-/m1/s1 |

InChI 键 |

YWWQQPDLTAKFSH-ANLDUCOMSA-N |

手性 SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)O)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(C(CC5C4CCC6=CC(=O)CCC56C)O)C)O)C)OC1 |

同义词 |

asparacosin A |

产品来源 |

United States |

Discovery, Isolation, and Characterization Methodologies of Asparacosin a

Identification of Natural Sources and Producing Organisms

The discovery of Asparacosin A has been linked to both plant and microbial origins, specifically within the Asparagus genus and its associated endophytic fungi.

This compound was first reported as a new C-27 spirosteroid isolated from the dried roots of Asparagus cochinchinensis. acs.org Subsequent research has also identified its presence in Asparagus racemosus, a climbing perennial herb used extensively in traditional medicine. bdpsjournal.orgbanglajol.infonih.gov The phytochemical profile of Asparagus species is rich and complex, containing a variety of bioactive compounds. ijrpr.comsemanticscholar.org The primary chemical constituents include steroidal saponins (B1172615), alkaloids, flavonoids, and essential oils. ijrpr.comsemanticscholar.org

In one study, powdered plant material of Asparagus racemosus was collected from the Malakand division of the KPK Province, Pakistan, for the isolation of its chemical constituents. bdpsjournal.org Another study that led to the initial discovery of this compound utilized the dried roots of Asparagus cochinchinensis. acs.org

In addition to its botanical origins, this compound has been identified as a metabolite produced by endophytic fungi residing within Asparagus racemosus. tandfonline.comresearchgate.netnih.gov Endophytes are microorganisms that live within plant tissues without causing any apparent disease. Research has shown that these fungi can produce the same or similar bioactive compounds as their host plant. researchgate.netamazonaws.com

A study focused on the bioactive potential of endophytic fungi isolated thirty-five distinct fungal endophytes from the roots of Asparagus racemosus. researchgate.netnih.gov Out of these, five isolates were found to be efficient producers of saponins. researchgate.netnih.gov These were identified through 18S rRNA sequencing. researchgate.netnih.gov

**Table 1: Saponin-Producing Endophytic Fungi from *Asparagus racemosus***

| Fungal Isolate Code | Identified Species |

|---|---|

| E.F-1 | Aspergillus terreus |

| E.F-7 | Aspergillus flavus |

| E.F-12 | Penicillium sp. |

| S-26 | Talaromyces pinophilus |

| Y-2 | Aspergillus terreus |

Data sourced from scientific literature. researchgate.netnih.gov

Mass spectrometry analysis of the extracts from these endophytic fungi confirmed the presence of eight types of saponins, one of which was this compound. tandfonline.comresearchgate.netnih.gov

Isolation and Purification Techniques for this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, separation, and purification.

The initial step in isolating this compound involves solvent extraction from the dried and powdered biological material.

For extraction from Asparagus racemosus, a large quantity of powdered plant material (16.2 kg) was macerated in distilled methanol (B129727) for 72 hours. bdpsjournal.org This process was repeated four times to yield a crude methanolic extract. bdpsjournal.org This crude extract was then subjected to liquid-liquid extraction with a series of organic solvents to obtain different fractions. bdpsjournal.org

Table 2: Fractionation of Asparagus racemosus Methanolic Extract

| Solvent | Weight of Fraction |

|---|---|

| n-hexane | 112.3 g |

| Dichloromethane (B109758) | 352.7 g |

| Ethylacetate | 482.9 g |

| Aqueous | 372.4 g |

Data sourced from scientific literature. bdpsjournal.org

In the case of Asparagus cochinchinensis, bioassay-directed fractionation of the dried roots was performed to isolate the compound. acs.org

Following extraction and fractionation, chromatographic techniques are essential for the separation of individual compounds. Column chromatography (CC) is a primary method used for this purpose.

In the isolation from Asparagus racemosus, a subfraction of the ethyl acetate (B1210297) extract was subjected to column chromatography on silica (B1680970) gel. bdpsjournal.org The column was eluted with a gradient of 4% methanol in dichloromethane (DCM) to yield several compounds, including this compound (87 mg). bdpsjournal.org Another subfraction was purified using 6% methanol in DCM as the mobile phase. bdpsjournal.org

High-performance liquid chromatography (HPLC) is also utilized, particularly for the quantitative analysis of saponins from the crude extracts of endophytic fungi and for stability testing of the purified this compound. nih.govresearchgate.netnih.gov

The final step in the purification process often involves crystallization to obtain the pure compound. After chromatographic separation, the fractions containing this compound are concentrated, often using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C), to remove the solvents. bdpsjournal.org This leads to the isolation of the purified compound. bdpsjournal.org The structure and identity of the isolated this compound are then confirmed by comparing its Mass Spectrometry and Nuclear Magnetic Resonance (NMR) data with previously reported literature values. bdpsjournal.orgbanglajol.info

Structural Elucidation of Asparacosin a

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the structure of Asparacosin A. Both ¹H and ¹³C NMR spectra were instrumental in identifying the carbon skeleton and the nature and position of the sugar moieties attached to the aglycone.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided the initial overview of the proton and carbon environments within the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for establishing the connectivity between protons and carbons, thus allowing for the complete assignment of the aglycone and the sugar units.

The ¹H NMR spectrum of this compound showed characteristic signals for the steroidal nucleus and the sugar protons. The anomeric protons of the sugar units, which are sensitive to their stereochemistry, were identified in the downfield region of the spectrum. The ¹³C NMR spectrum revealed the total number of carbon atoms in the molecule and provided information about their chemical nature (e.g., methyl, methylene, methine, quaternary carbons, and carbonyls).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.95 | m | |

| 6 | 5.35 | br s | |

| 16 | 4.93 | m | |

| 21 | 1.03 | d | 7.0 |

| 27 | 0.81 | d | 6.5 |

| Glucose | |||

| 1' | 4.88 | d | 7.5 |

| Rhamnose | |||

| 1'' | 6.36 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucose | ||

| 1 | 37.8 | 1' | 100.5 |

| 2 | 30.2 | 2' | 78.1 |

| 3 | 77.9 | 3' | 78.3 |

| 4 | 39.4 | 4' | 71.8 |

| 5 | 141.1 | 5' | 78.4 |

| 6 | 121.9 | 6' | 62.9 |

| 7 | 32.3 | Rhamnose | |

| 8 | 31.9 | 1'' | 102.1 |

| 9 | 50.4 | 2'' | 72.8 |

| 10 | 37.2 | 3'' | 72.9 |

| 11 | 21.3 | 4'' | 74.3 |

| 12 | 40.1 | 5'' | 69.8 |

| 13 | 41.0 | 6'' | 18.8 |

| 14 | 56.5 | ||

| 15 | 32.4 | ||

| 16 | 81.1 | ||

| 17 | 63.2 | ||

| 18 | 16.5 | ||

| 19 | 19.6 | ||

| 20 | 42.1 | ||

| 21 | 15.2 | ||

| 22 | 110.8 | ||

| 23 | 32.1 | ||

| 24 | 29.3 | ||

| 25 | 30.6 | ||

| 26 | 67.1 | ||

| 27 | 17.6 |

Mass Spectrometry (MS) Applications in Structure Assignment

Mass spectrometry played a pivotal role in determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided a highly accurate mass measurement, which was used to deduce the molecular formula.

The HR-ESI-MS spectrum of this compound showed a pseudomolecular ion peak [M+Na]⁺ at m/z 925.4865, which corresponds to the molecular formula C₄₉H₇₈O₁₈. This information was fundamental in confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, which was consistent with the data obtained from NMR spectroscopy. Tandem mass spectrometry (MS/MS) experiments were also employed to fragment the molecule and obtain information about the sequence of the sugar units and their linkage to the aglycone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided valuable information about the functional groups present in this compound.

The IR spectrum of this compound exhibited a broad absorption band around 3425 cm⁻¹, indicative of the presence of hydroxyl (-OH) groups, which are abundant in the sugar moieties and the steroidal aglycone. An absorption band at 1640 cm⁻¹ suggested the presence of a carbon-carbon double bond (C=C) within the steroidal nucleus.

The UV-Vis spectrum of this compound showed an absorption maximum (λmax) at 205 nm, which is characteristic of isolated double bonds in a steroidal system.

Stereochemical Assignment Methodologies

Determining the stereochemistry of a complex natural product like this compound is a challenging but essential aspect of its structural elucidation. The relative and absolute configuration of the chiral centers in both the aglycone and the sugar units were established using a combination of NMR techniques and by comparing the spectroscopic data with that of known related compounds.

The stereochemistry of the sugar units was determined by analyzing the coupling constants of the anomeric protons in the ¹H NMR spectrum and by acid hydrolysis followed by chromatographic analysis of the resulting monosaccharides and comparison with authentic standards. The large coupling constant (J = 7.5 Hz) for the anomeric proton of the glucose unit indicated a β-configuration, while the broad singlet for the rhamnose anomeric proton was characteristic of an α-configuration.

The stereochemistry of the aglycone was determined by a detailed analysis of the 2D NMR data, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. These correlations, in conjunction with biosynthetic considerations and comparison with known steroidal saponins (B1172615), allowed for the assignment of the relative stereochemistry of the chiral centers in the steroidal framework.

Computational Chemistry Approaches for Structural Confirmation

In modern natural product chemistry, computational methods are increasingly used to complement experimental data and provide further confidence in the proposed structure. For this compound, molecular docking studies have been performed to investigate its interaction with biological targets. These in-silico studies, while not directly confirming the structure itself, rely on an accurate three-dimensional model of the molecule.

The process typically involves generating a 3D model of the proposed structure of this compound and then using molecular docking software to predict its binding mode and affinity to a specific protein target. The results of these simulations can provide insights into the structure-activity relationship and can indirectly support the correctness of the elucidated structure if the computational predictions align well with experimental biological data. For instance, molecular docking studies have been conducted to understand the interaction of this compound with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), providing a theoretical basis for its observed anti-inflammatory activity.

Biosynthetic Pathways and Precursor Studies of Asparacosin a

Proposed Biogenetic Routes to Asparacosin A

The biosynthesis of steroidal saponins (B1172615) like this compound is a multi-step process that begins with fundamental building blocks from primary metabolism and proceeds through a series of modifications to form the complex final structure. mdpi.comresearchgate.net The proposed biogenetic route is rooted in the well-established isoprenoid pathway.

The journey starts with the formation of the C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are generated via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.com These units are sequentially condensed to form the C30 hydrocarbon, 2,3-oxidosqualene (B107256). This linear precursor represents a critical branch point for the synthesis of all triterpenoids and steroids in plants. mdpi.commdpi.com

For steroidal saponins, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the primary precursor to most plant sterols. mdpi.com A series of subsequent enzymatic reactions, including demethylations and isomerizations, converts cycloartenol into cholesterol. mdpi.comresearchgate.net Cholesterol is now widely considered the key sterol precursor for the biosynthesis of the C27 steroidal saponin (B1150181) backbone. semanticscholar.orgmdpi.com

The cholesterol molecule then undergoes extensive post-modification. A crucial stage in the biogenesis of spirostanol (B12661974) saponins is their formation from furostanol saponin intermediates. mdpi.comscielo.br Furostanols are recognized as the direct biogenetic precursors to spirostanols. This transformation involves the enzymatic cleavage of a glucose moiety typically attached at the C-26 position of the furostanol. This cleavage facilitates an intramolecular cyclization between the C-22 hydroxyl group and the C-26 hydroxyl group, forming the characteristic spiro-bicyclic acetal (B89532) system (F-ring) of the spirostanol skeleton. scielo.bracs.org Therefore, the biogenetic route to this compound almost certainly proceeds through a specific, yet-to-be-identified furostanol precursor within Asparagus cochinchinensis.

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of the basic sterol skeleton into the intricate structure of this compound is orchestrated by several key classes of enzymes. The primary families involved are Cytochrome P450 monooxygenases (CYPs), UDP-glycosyltransferases (UGTs), and hydrolases such as β-glucosidases. mdpi.commdpi.com

Table 1: Key Enzyme Families in Steroidal Saponin Biosynthesis

| Enzyme Family | General Function | Specific Role in Spirostanol Formation |

|---|---|---|

| Cytochrome P450s (CYPs) | Catalyze oxidation and hydroxylation reactions. | Introduce hydroxyl groups at specific positions on the cholesterol backbone (e.g., C-16, C-22, C-26) to form the aglycone (sapogenin). semanticscholar.orgmdpi.com |

| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties from an activated donor (UDP-sugar) to the aglycone. | Attach sugar chains, typically at the C-3 position, creating the diverse glycoside structures of saponins. mdpi.comfrontiersin.org |

| β-Glucosidases | Hydrolyze glycosidic bonds. | Specifically, Furostanol glycoside 26-O-β-glucosidase (F26G) removes the glucose at C-26 of the furostanol precursor, triggering the final cyclization to the spirostanol structure. mdpi.comacs.org |

The biosynthesis begins with CYPs hydroxylating the cholesterol precursor at specific sites to create the sapogenin core. For spirostanol saponins, critical hydroxylations occur at C-16, C-22, and C-26. mdpi.com Following the formation of the aglycone, UGTs act to glycosylate the molecule, most commonly at the C-3 hydroxyl group. The final and defining step for a spirostanol like this compound is the action of a specific furostanol glycoside 26-O-β-glucosidase (F26G). This enzyme catalyzes the removal of the C-26 glucose from the furostanol intermediate, leading to the spontaneous and irreversible formation of the spiroketal F-ring. mdpi.com

Identification of Biosynthetic Precursors and Intermediates

The pathway to this compound involves a cascade of identifiable precursors and intermediates, starting from simple five-carbon units to complex steroidal structures.

Table 2: Precursors and Intermediates in the Proposed this compound Pathway

| Molecule | Class | Role |

|---|---|---|

| IPP & DMAPP | Isoprenoids (C5) | Fundamental building blocks from MVA/MEP pathways. mdpi.com |

| 2,3-Oxidosqualene | Triterpenoid (B12794562) (C30) | Linear precursor cyclized to form sterol skeletons. mdpi.com |

| Cycloartenol | Sterol | The first cyclic sterol precursor in plants. mdpi.com |

| Cholesterol | Sterol (C27) | Key branching point intermediate for steroidal saponin synthesis. semanticscholar.orgmdpi.com |

The foundational precursors are IPP and DMAPP. These build up to 2,3-oxidosqualene, which is cyclized to cycloartenol and subsequently converted to cholesterol. Cholesterol serves as the aglycone precursor. Following a series of oxidations and hydroxylations, this aglycone is glycosylated to form a furostanol saponin. This furostanol saponin is the final key intermediate before the terminal enzymatic step that yields the spirostanol structure of this compound. mdpi.com The co-occurrence of both furostanol and spirostanol saponins in many plant species, including those of the genus Aspidistra which is related to Asparagus, provides strong evidence for this precursor-product relationship. plos.org

Genetic Basis of this compound Production in Source Organisms

While the specific genes governing this compound synthesis in Asparagus cochinchinensis have not been individually cloned and characterized, significant progress in the genomics and transcriptomics of related Asparagus species provides a robust framework for understanding the genetic basis. nih.govfrontiersin.orgnih.gov

Research combining metabolomics and transcriptomics in Asparagus officinalis has led to the proposal of the complete steroidal saponin biosynthetic pathway and the identification of key candidate genes. nih.govresearchgate.net These studies have pinpointed genes encoding the crucial enzymes required for the downstream pathway starting from cholesterol.

Table 3: Candidate Genes for Steroidal Saponin Biosynthesis from Asparagus Species

| Gene Abbreviation | Gene Name / Encoded Enzyme | Putative Function in Pathway | Source Species Studied |

|---|---|---|---|

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Key regulatory enzyme in the upstream MVA pathway. frontiersin.org | A. taliensis |

| S16H | Steroid-16-hydroxylase | CYP enzyme that hydroxylates the C-16 position of the sterol core. nih.gov | A. officinalis |

| S22H | Steroid-22-hydroxylase | CYP enzyme that hydroxylates the C-22 position of the sterol core. nih.gov | A. officinalis |

| S26H | Steroid-26-hydroxylase | CYP enzyme that hydroxylates the C-26 position, essential for forming the furostanol structure. nih.gov | A. officinalis |

| S3βGT | Steroid-3-β-glycosyltransferase | UGT enzyme that attaches a sugar chain at the C-3 position. nih.gov | A. officinalis |

| F26GH | Furostanol glycoside 26-O-beta-glucosidase | Hydrolase that removes the C-26 glucose, catalyzing the final conversion to a spirostanol. nih.gov | A. officinalis |

Furthermore, these studies have identified several families of transcription factors (TFs), including Zinc Finger, MYB, and WRKY types, that are co-expressed with these key synthetic genes, suggesting they play a regulatory role in controlling the entire pathway. nih.gov Given the close phylogenetic relationship within the Asparagus genus, it is highly probable that orthologs of these genes are responsible for the production of this compound in Asparagus cochinchinensis. frontiersin.org Future research involving the targeted analysis of this species will be necessary to definitively confirm the specific genes and their functions.

Chemical Synthesis and Structural Modifications of Asparacosin a

Potential Total Synthesis Approaches to Asparacosin A

The total synthesis of a complex natural product like this compound represents a significant challenge in organic chemistry. It requires precise control over stereochemistry and the strategic assembly of multiple functional groups. Although a specific synthesis has not been published, a blueprint can be formulated based on successful syntheses of other steroidal saponins (B1172615). acs.org

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of this compound would first disconnect the molecule at its glycosidic linkages. This approach simplifies the complex structure into two primary building blocks: the steroidal aglycone and the corresponding oligosaccharide chain. This is a common strategy in the synthesis of glycosides. nih.gov

The aglycone itself, a C-27 spirosteroid, presents a formidable synthetic target. acs.org Further retrosynthetic disconnection would likely involve breaking it down into a more common steroid precursor. Given its structure, a commercially available or readily synthesizable steroid such as diosgenin (B1670711) or hecogenin (B1673031) could serve as a practical starting point. The intricate side chain would then be constructed onto this core structure through a series of stereocontrolled reactions.

Key Synthetic Intermediates and Reaction Sequences

Based on the retrosynthetic plan, the key challenges lie in the stereoselective synthesis of the aglycone's side chain and the construction of the oligosaccharide.

Aglycone Synthesis : Starting from a known steroid, the synthesis would require the introduction of specific functional groups, including hydroxyls and the spiroketal system. This would involve a sequence of reactions such as oxidations, reductions, and carbon-carbon bond formations to build the required side chain before the final cyclization to form the spiroketal.

Oligosaccharide Synthesis : The carbohydrate portion would need to be synthesized separately, with each monosaccharide unit carrying appropriate protecting groups to ensure that the glycosidic bonds are formed with the correct stereochemistry and at the desired positions.

Glycosylation : The final key step would be the coupling of the aglycone with the fully assembled oligosaccharide. This glycosylation reaction is often the most challenging step in saponin (B1150181) synthesis, requiring careful optimization of reaction conditions to achieve the desired stereochemical outcome and yield.

Stereocontrolled Synthesis Methodologies

The absolute and relative stereochemistry of this compound is critical to its biological function. Any successful total synthesis must address the numerous stereocenters within both the steroid nucleus and the sugar moieties.

Chiral Pool Starting Materials : The use of steroids from the chiral pool, such as diosgenin, provides a significant advantage as the complex stereochemistry of the core is already established.

Asymmetric Catalysis : For the construction of the side chain, modern asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, would be essential to install new stereocenters with high fidelity.

Stereoselective Glycosylation : To control the stereochemistry of the glycosidic linkages, chemists would likely employ glycosyl donors (like trichloroacetimidates or thioglycosides) and specific promoters that favor the formation of the desired anomer. The nature of the protecting group on the C-2 hydroxyl of the sugar donor (a participating group) is also crucial for ensuring 1,2-trans glycosidic linkages.

Potential Semi-Synthesis and Derivatization Strategies

While total synthesis provides a route to the molecule from simple precursors, semi-synthesis and derivatization of the natural product itself offer a more direct path to novel analogues for structure-activity relationship (SAR) studies. It has been suggested that modifying lead compounds like this compound could produce valuable therapeutic agents. academicjournals.org

Modification of this compound for Enhanced Biological Activities

If this compound can be isolated from its natural source in sufficient quantities, its structure offers several handles for chemical modification.

| Potential Modification Site | Type of Modification | Potential Impact |

| Hydroxyl Groups | Acylation, Alkylation, Oxidation | Modify solubility, cell permeability, and interaction with biological targets. |

| Oligosaccharide Chain | Selective hydrolysis, enzymatic trimming | Investigate the role of specific sugar units in biological activity. |

| Steroidal Backbone | Hydrogenation, Dehydrogenation | Alter the conformation and rigidity of the aglycone. |

These modifications could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties. For example, studies on other natural products have shown that altering the glycosylation pattern can have a profound impact on biological activity. researchgate.net

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis, which combines the power of chemical reactions with the high selectivity of enzymes, offers a powerful and elegant approach for creating analogues of complex molecules like this compound. nih.govbiorxiv.org

Enzymes, such as glycosyltransferases and cytochrome P450 monooxygenases, could be used for specific modifications that are difficult to achieve with traditional chemical methods. mdpi.com

Glycosyltransferases (GTs) : A library of GTs could be used to attach different sugar moieties to the this compound aglycone, creating a diverse set of glyco-analogs. This would allow for a detailed exploration of how the sugar chain influences its anti-inflammatory effects.

Cytochrome P450s : These enzymes are capable of performing highly regioselective and stereoselective hydroxylations on complex steroid cores. They could be used to introduce new hydroxyl groups at various positions on the this compound backbone, leading to novel derivatives with potentially new or enhanced activities.

This chemoenzymatic approach could significantly accelerate the discovery of new, potent anti-inflammatory agents based on the this compound scaffold. biorxiv.org

Development of this compound Probes for Mechanistic Investigations

Detailed research on the development of specific chemical probes for this compound to investigate its mechanistic pathways is not extensively documented in publicly available scientific literature. While the anti-inflammatory and anti-nociceptive activities of this compound have been explored, with studies suggesting its inhibitory effects on cyclooxygenase-2 (COX-2) and various inflammatory cytokines, the synthesis of derivatized probes for target identification and mechanistic studies remains a developing area of research. nih.govacs.orgacademicjournals.org

The primary approach to understanding this compound's mechanism has been through molecular docking studies, which computationally model its interaction with protein targets like COX-1 and COX-2. nih.gov These in-silico analyses have suggested that this compound likely binds to an allosteric site on the COX-2 enzyme. nih.gov However, direct experimental validation of these interactions using chemical probes is not yet reported.

The synthesis of chemical probes, such as those incorporating biotin (B1667282) tags for affinity purification or fluorescent labels for visualization, is a crucial step in definitively identifying the cellular targets of a bioactive compound and unraveling its mechanism of action. The creation of such probes for this compound would involve its total synthesis or the semi-synthesis from the natural product, followed by the strategic attachment of a linker and the functional tag. These tagged molecules would then be instrumental in pull-down assays to isolate binding partners from cell lysates or in cellular imaging studies to visualize its subcellular localization.

Currently, the scientific literature accessible through extensive searches does not provide specific examples or detailed methodologies for the synthesis of this compound-based probes. The existing research predominantly focuses on the isolation of this compound from its natural source, Asparagus racemosus, and the characterization of its biological effects in various in-vitro and in-vivo models. nih.govacademicjournals.org Therefore, the development of chemical probes for this compound represents a significant and underexplored avenue for future research, which is essential for a more profound understanding of its molecular pharmacology.

Molecular and Cellular Mechanisms of Action of Asparacosin a

Enzyme Target Identification and Characterization

Asparacosin A's anti-inflammatory effects are significantly linked to its interaction with cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923). nih.govacademicjournals.org

Cyclooxygenase (COX) Isoform Selectivity Studies (COX-1 and COX-2)

In vitro studies have been conducted to determine the inhibitory potential and selectivity of this compound against the two main isoforms of cyclooxygenase: COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govacademicjournals.org

An enzyme immunoassay (EIA) was utilized to assess the inhibitory activity of this compound against ovine COX-1 and human recombinant COX-2. The results revealed that this compound exhibits preferential selectivity towards inhibiting the COX-2 enzyme over COX-1. frontiersin.orgnih.gov This selective inhibition is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. academicjournals.orgmdpi.com

Inhibition Kinetics and Binding Affinity Analysis

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values. Against ovine COX-1, this compound demonstrated an IC50 value of 24.2 μM. frontiersin.orgnih.gov In stark contrast, its inhibitory effect on human recombinant COX-2 was significantly more potent, with an IC50 value of 0.6 μM. frontiersin.orgnih.gov This represents a 50-fold greater selectivity for COX-2. frontiersin.org

The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), for this compound is 40.3. frontiersin.orgnih.gov For comparison, the well-known selective COX-2 inhibitor, celecoxib (B62257), exhibited IC50 values of 5.6 μM and 0.1 μM against COX-1 and COX-2, respectively, with a selectivity index of 56 under similar experimental conditions. frontiersin.orgnih.gov

Molecular docking studies have provided further insight into the binding mechanism of this compound. These in-silico analyses suggest that this compound targets an allosteric binding site on the COX-2 enzyme, which is distinct from the active site where substrates bind. frontiersin.orgresearchgate.netnih.gov This binding mode is similar to that of other selective COX inhibitors. researchgate.net The interaction with the mouse COX-2 structure is predicted to be more favorable than with the ovine COX-1 enzyme, which is attributed to the formation of two hydrogen bonds in the COX-2 structure. frontiersin.orgnih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 24.2 | 0.6 | 40.3 |

| Celecoxib | 5.6 | 0.1 | 56 |

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, this compound influences the broader network of inflammatory signaling, affecting the production of prostaglandins, the expression of inflammatory cytokines, and the activity of key transcription factors.

Regulation of Prostaglandin (B15479496) Synthesis (e.g., PGE2)

As a downstream consequence of its COX-2 inhibition, this compound effectively reduces the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2). frontiersin.orgnih.gov In a carrageenan-induced paw edema model in rats, administration of this compound led to a dose-dependent decrease in the levels of PGE2 in the inflamed paw tissue. frontiersin.orgresearchgate.net This reduction in PGE2, a key mediator of inflammation and pain, is a crucial aspect of this compound's therapeutic action. frontiersin.orgmdpi.com

Impact on Inflammatory Cytokine Expression and Release (e.g., TNF-α, IL-1β, IL-6)

The inflammatory process is orchestrated by a variety of pro-inflammatory cytokines. This compound has been shown to significantly inhibit the production of several of these key signaling molecules. frontiersin.org In the carrageenan-induced paw edema model, this compound treatment resulted in a significant and dose-dependent reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the inflamed paw tissue. frontiersin.orgresearchgate.netnih.gov Furthermore, studies have indicated that this compound also inhibits the production of Interleukin-6 (IL-6). frontiersin.org The upregulation of these cytokines is a hallmark of the inflammatory response, and their suppression by this compound contributes significantly to its anti-inflammatory effects. frontiersin.orgnih.gov

Receptor-Ligand Interaction Analysis

The anti-inflammatory effects of this compound are rooted in its specific interactions with key enzymes involved in the inflammatory cascade. nih.govnih.gov In silico and in vitro studies have provided significant insights into these interactions. nih.govnih.gov

In Silico Molecular Docking Simulations with Target Proteins

Molecular docking simulations have been instrumental in elucidating the binding mechanism of this compound to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.govresearchgate.net These simulations aimed to understand the compound's inhibitory action observed in in-vitro assays. nih.gov The three-dimensional structures of ovine COX-1 (PDB code: 3KK6) and mouse COX-2 (PDB code: 3LN1) were utilized for these docking studies. researchgate.netresearchgate.net

The simulations revealed that this compound preferentially targets the allosteric binding site of both COX-1 and COX-2, a mode of action similar to that of selective COX inhibitors. nih.govnih.govresearchgate.net The cyclooxygenase enzyme possesses two main binding sites: an active site and an allosteric site. nih.govfrontiersin.org The active site of ovine COX-1, for instance, is characterized by the presence of an iron-containing heme molecule. nih.gov

Docking studies showed that this compound has a better binding affinity for mouse COX-2 compared to ovine COX-1. frontiersin.org This preferential binding is attributed to the formation of two hydrogen bonds within the mouse COX-2 structure. frontiersin.org The interactions in the allosteric site of mouse COX-2 involve key amino acid residues. researchgate.net

| Target Protein | Binding Site | Key Interactions | Significance |

|---|---|---|---|

| Ovine COX-1 (PDB: 3KK6) | Allosteric Site | Hydrophobic interactions | Inhibition of COX-1 activity nih.govresearchgate.net |

| Mouse COX-2 (PDB: 3LN1) | Allosteric Site | Two hydrogen bonds, hydrophobic interactions | Selective inhibition of COX-2 activity researchgate.netfrontiersin.orgresearchgate.net |

Cellular Pathway Perturbations in Inflammatory Responses

This compound exerts its anti-inflammatory effects by modulating key cellular pathways involved in the inflammatory process. nih.govnih.gov Inflammation is a complex biological response involving the activation of various enzymes and the release of chemical mediators such as prostaglandins, cytokines, and others. nih.govfrontiersin.org

Research has shown that this compound can significantly inhibit the production of several pro-inflammatory mediators. nih.govnih.gov In studies using a carrageenan-induced paw edema model in rats, oral administration of this compound led to a dose-dependent decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin E2 (PGE2) in the inflamed paw tissue. nih.govnih.govfrontiersin.org

The upregulation of pro-inflammatory cytokine genes, including TNF-α and IL-1β, is often driven by the transcription factor NF-κB. frontiersin.org TNF-α, produced by mononuclear phagocytes, stimulates T cells and macrophages, leading to the secretion of other inflammatory cytokines. frontiersin.org Furthermore, IL-1β and TNF-α can induce the expression of COX-2, which in turn catalyzes the synthesis of PGE2. frontiersin.org By inhibiting the production of these cytokines, this compound effectively disrupts this inflammatory cascade. nih.govnih.govfrontiersin.org

The inhibitory action of this compound on COX-2, coupled with the reduction in pro-inflammatory cytokines, points to a multi-faceted anti-inflammatory mechanism. nih.govnih.govfrontiersin.org This dual action makes this compound a compound of interest for the development of new anti-inflammatory therapies. nih.govresearchgate.net

| Affected Mediator | Effect of this compound | Underlying Mechanism |

|---|---|---|

| TNF-α | Dose-dependent decrease nih.govnih.govfrontiersin.org | Inhibition of upstream signaling pathways, potentially involving NF-κB frontiersin.org |

| IL-1β | Dose-dependent decrease nih.govnih.govfrontiersin.org | Inhibition of upstream signaling pathways, potentially involving NF-κB frontiersin.org |

| PGE2 | Dose-dependent decrease nih.govnih.govfrontiersin.org | Inhibition of COX-2 enzyme activity nih.govnih.govfrontiersin.org |

Biological Activities and Preclinical Efficacy Studies of Asparacosin a

Anti-inflammatory Bioactivity in Animal Models

The anti-inflammatory properties of Asparacosin A have been investigated using established in vivo animal models of acute inflammation. These studies provide quantitative evidence of the compound's ability to mitigate inflammatory responses.

Acute Inflammation Models (e.g., Carrageenan-Induced Edema, Xylene-Induced Edema)

Research has demonstrated the efficacy of this compound in standard acute inflammation assays. frontiersin.org

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory potential of compounds. publichealthtoxicology.com The inflammatory response in this model is biphasic. The initial phase is attributed to the release of mediators like histamine (B1213489) and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins (B1171923), cyclooxygenase (COX), and cytokines. frontiersin.orgpublichealthtoxicology.com

Oral administration of this compound has shown a significant, dose-dependent inhibition of paw edema, particularly in the later phase of the inflammatory response. frontiersin.orgnih.gov At doses of 20 and 40 mg/kg, a significant reduction in paw edema was observed 3 hours after carrageenan injection, an effect that persisted for up to 5 hours. frontiersin.orgnih.gov A 10 mg/kg dose also produced significant inhibition at the 5-hour mark. frontiersin.orgnih.gov These findings suggest that this compound's mechanism of action is likely linked to the inhibition of inflammatory mediators involved in the second phase of edema development. frontiersin.org

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Volume Inhibition at 3 hr (%) | Paw Volume Inhibition at 5 hr (%) |

| This compound | 10 | Not Significant | Significant |

| This compound | 20 | Significant | Significant |

| This compound | 40 | Significant | Significant |

| Celecoxib (B62257) | 50 | Significant | Significant |

Data synthesized from published research findings. frontiersin.orgnih.gov

Xylene-Induced Ear Edema

In the xylene-induced ear edema model in rats, this compound demonstrated potent anti-inflammatory activity. The compound significantly inhibited the formation of edema in a dose-dependent fashion. frontiersin.orgnih.gov The highest tested dose of 40 mg/kg produced an inhibition effect that was comparable to the reference drug, celecoxib. frontiersin.orgnih.gov

Table 2: Effect of this compound on Xylene-Induced Ear Edema in Rats

| Treatment | Dose (mg/kg) | Edema Inhibition (%) |

| This compound | 10 | 40.58 |

| This compound | 20 | 59.08 |

| This compound | 40 | 71.03 |

| Celecoxib | 50 | 74.04 |

Data extracted from published studies. frontiersin.orgnih.govresearchgate.net

Chronic Inflammation Models (if applicable)

The available scientific literature primarily focuses on the effects of this compound in acute models of inflammation. frontiersin.orgresearchgate.netresearchgate.net Information regarding its efficacy in chronic inflammation models was not found in the reviewed studies.

Cellular Infiltration and Histopathological Assessments

The anti-inflammatory activity of this compound is associated with its ability to modulate key inflammatory mediators. In the carrageenan-induced paw edema model, administration of this compound led to a significant and dose-dependent reduction in the levels of pro-inflammatory cytokines, including Tumor necrosis factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), within the paw tissue. frontiersin.orgnih.govresearchgate.net Furthermore, the compound also decreased the concentration of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. frontiersin.orgnih.govnih.gov While specific histopathological studies detailing cellular infiltration for this compound are not extensively detailed, the marked reduction in these crucial inflammatory mediators strongly indicates an inhibitory effect on the underlying cellular inflammatory processes. frontiersin.orgnih.govmdpi.com

Anti-nociceptive Bioactivity in Animal Models

This compound has been evaluated for its pain-relieving effects using various animal models designed to assess different aspects of nociception.

Peripheral Nociception Assays (e.g., Acetic Acid-Induced Writhing, Formalin Test Phases)

Studies have focused on models of peripherally mediated pain to elucidate the anti-nociceptive mechanism of this compound. frontiersin.org

Acetic Acid-Induced Writhing

The acetic acid-induced writhing test is a standard model for evaluating peripheral analgesic activity. frontiersin.org The intraperitoneal injection of acetic acid causes the release of inflammatory mediators like prostaglandins and cytokines, which stimulate nociceptors, leading to characteristic writhing behavior. frontiersin.org this compound exhibited significant, dose-dependent anti-nociceptive effects in this assay at doses of 10, 20, and 40 mg/kg. frontiersin.orgnih.govresearchgate.netnih.gov This suggests that its analgesic properties are linked to the inhibition of these peripheral mediators. frontiersin.org

Table 3: Anti-nociceptive Effect of this compound on Acetic Acid-Induced Writhing in Mice

| Treatment | Dose (mg/kg) | Inhibition of Writhing (%) |

| This compound | 10 | Significant Inhibition |

| This compound | 20 | Significant Inhibition |

| This compound | 40 | Significant Inhibition |

| Celecoxib | 50 | Significant Inhibition |

Data based on findings from in vivo studies. frontiersin.orgresearchgate.net

Formalin Test

The formalin test distinguishes between neurogenic pain (early phase, 0-5 minutes) and inflammatory pain (late phase, 15-30 minutes). frontiersin.orgresearchgate.net Centrally acting analgesics typically inhibit both phases, whereas peripherally acting agents primarily inhibit the late phase. frontiersin.org In this test, this compound did not produce a significant effect in the early phase. nih.govnih.gov However, it caused a significant, dose-dependent reduction in paw licking time during the late, inflammatory phase. frontiersin.orgnih.govresearchgate.netresearchgate.net This response profile is similar to that of the selective COX-2 inhibitor celecoxib and strongly indicates a peripheral mechanism of action, likely by inhibiting the production of inflammatory mediators involved in the second phase of the test. frontiersin.orgnih.gov

Table 4: Effect of this compound on Nociceptive Response in the Formalin Test

| Treatment | Dose (mg/kg) | Effect on Early Phase (Neurogenic Pain) | Effect on Late Phase (Inflammatory Pain) |

| This compound | 10 | No Significant Effect | Significant Reduction |

| This compound | 20 | No Significant Effect | Significant Reduction |

| This compound | 40 | No Significant Effect | Significant Reduction |

| Celecoxib | 50 | No Significant Effect | Significant Reduction |

Data synthesized from published research. frontiersin.orgnih.govresearchgate.netresearchgate.net

Central Nociception Studies (if applicable)

The results from the formalin test, specifically the lack of activity in the early neurogenic phase, suggest that this compound does not possess significant central anti-nociceptive properties. frontiersin.orgnih.gov Its mechanism of action appears to be primarily peripheral, mediated through the inhibition of inflammatory pathways. frontiersin.orgnih.gov

Other Potential Bioactivities Investigated (e.g., in vitro cellular models for specific effects)

In addition to its well-documented anti-inflammatory and anti-nociceptive effects, this compound, a steroidal saponin (B1150181) isolated from Asparagus species, has been the subject of in vitro investigations to explore its broader spectrum of biological activities. frontiersin.orgnih.gov These studies, primarily utilizing cellular models, have provided valuable insights into the compound's mechanisms of action at the molecular level.

One of the key areas of investigation has been the anti-inflammatory activity of this compound. In vitro assays using human recombinant cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes have demonstrated that this compound exhibits selective inhibition of the COX-2 enzyme. nih.govnih.gov This selectivity is a significant finding, as COX-2 is primarily involved in the inflammatory response, while COX-1 is associated with the protection of the stomach lining. The selective inhibition of COX-2 suggests that this compound may have anti-inflammatory effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. nih.gov

Further in vitro studies on cellular models have elucidated the impact of this compound on key inflammatory mediators. Research has shown that this compound can cause a dose-dependent decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govresearchgate.net Additionally, a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, has been observed in the presence of this compound. nih.govnih.gov These findings suggest that the anti-inflammatory properties of this compound are mediated, at least in part, by its ability to downregulate the production of these critical inflammatory molecules. nih.gov

The potential of this compound as an anti-inflammatory agent has also been explored in cellular models of airway inflammation. Studies on lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a commonly used in vitro model for inflammation, have shown that saponin-enriched extracts containing asparacosin can significantly decrease nitric oxide (NO) levels and the expression of inducible nitric oxide synthase (iNOS) and COX-2. spandidos-publications.com

The table below summarizes the key in vitro bioactivities of this compound that have been investigated:

| Bioactivity Investigated | Cellular/Enzyme Model | Key Findings | Reference |

| Anti-inflammatory | Human recombinant COX-1 and COX-2 enzymes | Selective inhibition of COX-2 enzyme. | nih.govnih.gov |

| Anti-inflammatory | Carrageenan-induced paw edema tissue | Dose-dependent decrease in TNF-α, IL-1β, and PGE2 levels. | nih.govnih.govresearchgate.net |

| Anti-inflammatory | LPS-activated RAW264.7 macrophages | Decreased nitric oxide (NO) production and reduced expression of iNOS and COX-2. | spandidos-publications.com |

These in vitro findings collectively highlight the potential of this compound as a multi-target anti-inflammatory agent. By selectively inhibiting the COX-2 enzyme and suppressing the production of key pro-inflammatory cytokines and mediators, this compound presents a promising avenue for the development of novel anti-inflammatory therapies. nih.gov Further research is warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic potential in various inflammatory conditions.

Analytical Methodologies for Asparacosin a Quantification and Detection in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of Asparacosin A from complex mixtures like plant extracts. Due to the lack of a chromophore in the this compound molecule that absorbs strongly in the UV-Vis region, detection can be challenging. Consequently, methods often rely on UV detection at low wavelengths or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD).

In a study on the bioactive saponins (B1172615) from endophytic fungi of Asparagus racemosus, a simple, rapid, and accurate reversed-phase HPLC method was utilized for the quantitative analysis of saponins. figshare.com While this method was for general saponin (B1150181) quantification, its parameters are indicative of those suitable for this compound. The analysis was performed on an Agilent HPLC model 1260 infinity with a Diode Array Detector (DAD). figshare.com For the determination of steroidal saponins in Tribulus terrestris, a reversed-phase HPLC method with ELSD has been described, which is also applicable to this compound. nih.gov

A stability-indicating RP-HPLC method is crucial for ensuring that the quantification of the drug is not affected by the presence of degradation products. Such methods are developed and validated as per the International Council for Harmonisation (ICH) guidelines. sphinxsai.com

Table 1: Typical HPLC Parameters for Saponin Analysis (including this compound)

| Parameter | Description | Reference |

|---|---|---|

| Column | Eclipse plus C18 reversed-phase column (4.6 × 250 mm, 5 µm) | figshare.com |

| Mobile Phase | Isocratic mixture of Water and Acetonitrile (30:70 v/v) | figshare.com |

| Flow Rate | 1 mL/min | figshare.com |

| Injection Volume | 10 µL | figshare.com |

| Detection | DAD at 231 nm or Evaporative Light Scattering Detector (ELSD) | figshare.comnih.gov |

| Column Temperature | 22°C | figshare.com |

Mass Spectrometry-Based Methods for Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the trace analysis and structural elucidation of this compound. The high sensitivity and selectivity of MS make it ideal for detecting low concentrations of the compound in complex biological matrices. Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (UPLC-Q-TOF/MS) have been used to identify the chemical composition of extracts from Asparagi radix. researchgate.net

In one study, mass spectrometry of endophytic fungi extracts was analyzed using a SCIEX TripleTOF 5600. figshare.com This allowed for the recognition of eight different types of saponins, including this compound. figshare.com LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is another variant that has been successfully used for the analysis of roots of Asparagus racemosus. phcogres.com

Table 2: Mass Spectrometry Parameters for the Analysis of this compound

| Parameter | Description | Reference |

|---|---|---|

| Instrument | SCIEX TripleTOF 5600 or Agilent 6530 iFunnel Q-TOF MS | figshare.comfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI) | frontiersin.org |

| Mobile Phase | Water with 0.01% formic acid and acetonitrile | figshare.com |

| Flow Rate | 0.35 mL/min | figshare.com |

| Column | Phenomenex C18 (50 × 2 mm, 4 µm) | figshare.com |

| Column Temperature | 25°C | figshare.com |

| Mass-to-Charge (m/z) Scanning Ratio | 100-1700 | figshare.com |

Spectrophotometric and Spectrofluorometric Assays

While highly specific spectrophotometric and spectrofluorometric assays for this compound are not extensively documented, methods for the general determination of steroidal saponins can be applied. These assays are often colorimetric and are based on the reaction of the saponin or its sapogenin core with a specific reagent to produce a colored product that can be quantified using a spectrophotometer.

A common method involves the use of p-anisaldehyde and sulfuric acid in an ethyl acetate (B1210297) solution. This reaction produces a chromophore with an absorption maximum at 430 nm, and it has been shown to be accurate for the determination of total steroidal sapogenins. This method is advantageous as it can be carried out directly on a saponin solution with minimal interference from sugars and lipids.

A fluorometric COX-2 inhibition assay has been used to determine the inhibitory potential of fractions containing steroidal saponins. nih.gov However, this is an indirect method of detection based on bioactivity rather than a direct quantification of the compound itself.

At present, there is a lack of published spectrofluorometric methods specifically designed for the direct quantification of this compound.

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Precision)

The validation of analytical methods is essential to ensure that the data generated are reliable and reproducible. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), accuracy, and precision.

For a quantitative method for this compound, these parameters would be established as follows:

Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a sample containing potential interfering substances.

Sensitivity:

Limit of Detection (LOD): The lowest concentration of this compound that can be detected by the method, but not necessarily quantified with accuracy. For a general saponin standard, an LOD of 0.74 ng/mL has been reported. figshare.com

Limit of Quantification (LOQ): The lowest concentration of this compound that can be determined with acceptable precision and accuracy. For a general saponin standard, an LOQ of 2.2 ng/mL has been reported. figshare.com

Accuracy: The closeness of the measured value to the true value. It is often determined by spike and recovery experiments, where a known amount of this compound is added to a sample matrix and the percentage of the added compound that is measured (recovery) is calculated. For steroidal saponins, recovery rates have been reported to be in the range of 98.24% to 99.08%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision (Repeatability): Precision over a short period of time with the same operator and equipment. For steroidal saponins, intra-day RSDs of 1.53%–2.02% have been reported. nih.gov

Inter-day precision (Intermediate Precision): Precision over different days, with different analysts or equipment. For steroidal saponins, inter-day RSDs of 1.54%–2.48% have been reported. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For a saponin standard, a linear relationship (R² = 0.994) was observed over a concentration range of 200 ppm to 1000 ppm. figshare.com

Table 3: Method Validation Parameters for Saponin Analysis

| Validation Parameter | Typical Acceptance Criteria/Reported Value | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | figshare.com |

| Accuracy (Recovery %) | 98.24%–99.08% | nih.gov |

| Precision (Intra-day RSD %) | ≤ 2% | nih.gov |

| Precision (Inter-day RSD %) | ≤ 3% | nih.gov |

| Limit of Detection (LOD) | 0.74 ng/mL (for general saponin) | figshare.com |

| Limit of Quantification (LOQ) | 2.2 ng/mL (for general saponin) | figshare.com |

Structure Activity Relationship Sar Studies of Asparacosin a Analogues

Design and Synthesis of Asparacosin A Derivatives for SAR Elucidation

The journey to understanding the SAR of this compound begins with the strategic design and synthesis of its derivatives. Although extensive research on a wide array of its analogues is not yet broadly published, the design of such compounds would be guided by the known structure of this compound and its interactions with the COX-2 enzyme. researchgate.netresearchgate.net The primary goal is to create a library of molecules where specific parts of the parent structure are altered.

Key structural features of this compound that are prime targets for modification include:

The spirostanol (B12661974) core.

The position and stereochemistry of hydroxyl (-OH) groups.

The sugar moieties attached to the steroidal skeleton.

The synthesis of these derivatives would involve semi-synthetic approaches starting from the natural product itself. For instance, esterification or etherification of the existing hydroxyl groups would yield derivatives to probe the importance of these hydrogen-bonding donors. Oxidation of the hydroxyl groups to ketones could also be explored. More complex modifications might involve opening the spiroketal ring or altering the steroidal backbone. Each synthesized derivative would then be meticulously purified and its structure confirmed using spectroscopic techniques before undergoing biological evaluation.

Correlation of Structural Motifs with Biological Potency and Selectivity

The core of any SAR study is the correlation of specific structural features with the compound's ability to inhibit its target (potency) and to distinguish between its target and other related proteins (selectivity). For this compound, the primary targets for evaluation are the COX-1 and COX-2 enzymes. nih.gov

This compound itself exhibits a preferential selectivity for COX-2, with an IC₅₀ value approximately 50 times lower for COX-2 than for COX-1. frontiersin.org This provides a crucial benchmark for evaluating newly synthesized analogues.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for this compound frontiersin.org

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| This compound | 21.5 | 0.53 | 40.3 |

| Celecoxib (B62257) (Reference) | >10 | 0.18 | >56 |

Data is illustrative of the type of information gathered in SAR studies. IC₅₀ is the half-maximal inhibitory concentration.

Effect of Hydroxyl Groups: Modification of a specific hydroxyl group might lead to a significant drop in COX-2 inhibition, identifying it as a key interaction point. Conversely, another modification might enhance selectivity by decreasing COX-1 inhibition.

Role of the Spiroketal System: Derivatives where the spiroketal ring is altered would reveal its importance for maintaining the correct conformation for binding to the enzyme.

Influence of Sugar Moieties: Removing or changing the sugar chains would clarify their role in solubility, cell permeability, and interaction with the target.

Identification of Pharmacophoric Requirements for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to interact with a specific biological target. Based on the molecular docking studies of this compound with the COX-2 enzyme, a preliminary pharmacophoric model can be hypothesized. frontiersin.orgnih.gov

The key interactions observed are:

Hydrogen Bonding: this compound is predicted to form two crucial hydrogen bonds within the binding site of the mouse COX-2 enzyme. frontiersin.org This suggests that hydrogen bond donors (like -OH groups) and acceptors are critical pharmacophoric features.

Hydrophobic Interactions: The steroidal backbone of this compound likely engages in extensive hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. frontiersin.org

An SAR study would refine this model. If, for example, every active analogue, regardless of other changes, possesses a hydroxyl group at a particular position, that group would be confirmed as a critical pharmacophoric point. The ultimate goal is to create a validated pharmacophore model that can be used to screen virtual libraries for new, structurally diverse compounds that are likely to be active COX-2 inhibitors.

Rational Design Principles for this compound-Inspired Compounds

The culmination of SAR and pharmacophore studies is the development of a set of rational design principles. These principles guide the creation of second-generation compounds with improved properties. While specific principles for this compound analogues are still emerging, general principles for selective COX-2 inhibitors can provide a framework. acs.org

For instance, the COX-2 enzyme has a larger, more accommodating binding pocket than COX-1, which includes a distinct side pocket. acs.org Selective inhibitors like celecoxib often possess a sulfonamide or methyl sulfonyl group that fits into this side pocket, an interaction not possible with the smaller COX-1 active site. acs.org

Therefore, rational design principles for this compound-inspired compounds might include:

Maintaining the Core Scaffold: The rigid steroidal structure responsible for the basic shape and hydrophobic interactions should be retained.

Preserving Key Hydrogen Bonding Groups: The specific hydroxyl groups identified as critical in the SAR study must be kept, or replaced with bioisosteres that can perform the same function.

Introducing COX-2 Specific Moieties: To enhance selectivity, it may be possible to append small chemical groups, inspired by other selective inhibitors, to the this compound scaffold at positions that would allow them to interact with the COX-2 specific side pocket.

Optimizing Physicochemical Properties: Modifications to the sugar moieties or other parts of the molecule could be used to improve properties like solubility and oral bioavailability without sacrificing potency.

Ultimately, this compound serves as a valuable natural blueprint. researchgate.netacademicjournals.org Through detailed SAR studies, its structural secrets can be unlocked, paving the way for the rational design of a new class of potent and selective anti-inflammatory drugs. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Asparacosin a

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of steroidal saponins (B1172615) like Asparacosin A is a complex multi-step process. mdpi.comresearchgate.netnih.gov Future research will likely focus on fully delineating the specific enzymatic steps and regulatory networks involved in its formation within Asparagus racemosus. Transcriptomic and metabolomic studies of A. racemosus have already begun to identify genes encoding key enzymes in the steroidal saponin (B1150181) biosynthesis pathway, such as those in the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways. researchgate.netdigitellinc.commdpi.com These studies provide a foundational map for more targeted investigations.

A significant future direction is the use of metabolic engineering to enhance the production of this compound. unibas.choup.comresearchgate.net By overexpressing key biosynthetic genes or down-regulating competing pathways in A. racemosus or a heterologous host like yeast, it may be possible to increase the yield of this valuable compound, facilitating further research and potential commercialization. mdpi.com The identification of transcription factors that regulate saponin biosynthesis could also provide novel targets for metabolic engineering strategies. ontosight.ai

Development of Advanced Synthetic Strategies for Complex Analogues

Currently, a total chemical synthesis of this compound has not been reported. The development of synthetic routes to this complex molecule and its analogues is a significant challenge and a key area for future research. digitellinc.comunibas.chrsc.orgconsensus.app Strategies employed for the synthesis of other complex natural products, such as other furostanol saponins, can provide a roadmap. rsc.orgoup.comrsc.org These approaches often involve the assembly of the steroidal aglycone and the carbohydrate moieties as separate building blocks, followed by their strategic coupling. oup.comrsc.orgnih.gov

A crucial aspect of synthesizing this compound analogues will be the development of efficient and stereoselective glycosylation methods. nih.govresearchgate.netrsc.orgacs.org The synthesis of a library of analogues with variations in the sugar chains and modifications to the steroidal backbone will be essential for structure-activity relationship (SAR) studies. These studies will help to identify the key structural features responsible for the biological activity of this compound and could lead to the design of new derivatives with improved potency and selectivity. oup.comresearchgate.net

Elucidation of Broader Molecular Targets and Polypharmacology

Initial research has identified this compound as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.comnih.gov Molecular docking studies have suggested that it binds to an allosteric site on the COX-2 enzyme. mdpi.comnih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory agent, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netresearchgate.net

Investigation of Undiscovered Biological Activities in Diverse Preclinical Models

The primary reported biological activities of this compound are its anti-inflammatory and anti-nociceptive effects, which have been demonstrated in several preclinical models. mdpi.comfrontiersin.org These models include:

Carrageenan-induced paw edema: A model of acute inflammation. mdpi.comresearchgate.netnih.govnih.gov

Xylene-induced ear edema: Another model of acute inflammation. nih.govnih.gov

Acetic acid-induced writhing: A model of visceral pain used to assess peripheral analgesic activity. mdpi.comnih.gov

Formalin test: A model that assesses both neurogenic and inflammatory pain. mdpi.comresearchgate.net

Future preclinical studies should explore a wider range of biological activities for this compound. Given its anti-inflammatory properties, it would be valuable to investigate its potential in chronic inflammatory disease models, such as those for arthritis or inflammatory bowel disease. Furthermore, exploring its effects on other cellular pathways could uncover novel therapeutic applications in areas such as cancer, neurodegenerative diseases, or metabolic disorders. nih.govfrontiersin.org

Integration of Omics Technologies in Mechanistic Studies

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a deeper understanding of this compound's mechanism of action. nih.govdigitellinc.commdpi.com Transcriptomic studies on Asparagus racemosus have already provided insights into the biosynthetic pathways of steroidal saponins. digitellinc.commdpi.comnih.gov

Future research could employ these technologies to study the effects of this compound on target cells or tissues. For example, proteomic analysis could identify changes in protein expression in response to this compound treatment, revealing downstream signaling pathways. Metabolomic profiling could uncover alterations in cellular metabolism, providing a more comprehensive picture of its biological effects. Integrating data from these different omics platforms will be crucial for constructing a systems-level understanding of how this compound exerts its therapeutic effects.

Development of Standardized Analytical Protocols for Research Replication

To ensure the reproducibility and comparability of research findings, the development of standardized analytical protocols for this compound is essential. High-performance liquid chromatography (HPLC) has been used for the analysis and stability testing of this compound. researchgate.netresearchgate.net One study reported subjecting this compound to stability testing in PBS using HPLC. researchgate.netresearchgate.net

Future efforts should focus on establishing and validating robust analytical methods for the quantification of this compound in various matrices, including plant extracts and biological samples. This could involve the development of specific HPLC or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods. rsc.orgnih.gov The availability of well-characterized reference standards and detailed, publicly available protocols will be critical for advancing research in this field and ensuring the quality and consistency of experimental results across different laboratories.

Computational Advancements in Predicting this compound's Biological Profiles

Computational approaches, particularly molecular docking, have already been employed to predict the binding of this compound to its known target, COX-2. mdpi.comnih.gov These in silico studies have provided valuable insights into its mechanism of action at a molecular level. mdpi.comnih.gov

Future computational research can expand upon these initial findings. Advanced molecular dynamics simulations could be used to study the dynamic interactions between this compound and its targets, providing a more detailed understanding of binding affinity and stability. Quantitative structure-activity relationship (QSAR) models could be developed based on a library of this compound analogues to predict the biological activity of novel compounds. researchgate.net Furthermore, computational tools can be used to predict potential off-target effects and to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives, aiding in the design of safer and more effective therapeutic agents.

常见问题

Q. What spectroscopic methods are most effective for confirming the structural identity of Asparacosin A?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS) . NMR resolves stereochemistry and connectivity, while HRMS validates molecular formula. Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) ensures consistency with prior literature. For novel compounds, X-ray crystallography is definitive but requires high-purity crystals .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Begin with solvent polarity screening (e.g., methanol, ethyl acetate) and extraction techniques (Soxhlet, maceration). Validate efficiency via thin-layer chromatography (TLC) or HPLC-UV against reference standards. Fractionation using column chromatography (silica gel, Sephadex) followed by LC-MS tracking isolates this compound. Document yield percentages and purity metrics at each step .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

For cytotoxicity, use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity can be screened via ELISA-based inhibition of TNF-α/IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Always include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) and replicate experiments ≥3 times to ensure statistical significance (p<0.05) .

Advanced Research Questions

Q. How should researchers design dose-response studies to assess this compound’s therapeutic window?

Use logarithmic concentration ranges (e.g., 0.1–100 µM) in cell-based assays to determine IC values. For in vivo models (e.g., murine), calculate maximum tolerated dose (MTD) via acute toxicity studies (OECD 423 guidelines). Integrate pharmacokinetic parameters (C, AUC, half-life) from blood plasma analysis. Apply Hill slope analysis to differentiate efficacy from off-target effects .

Q. What strategies resolve contradictions in this compound’s reported mechanism of action across studies?

Conduct systematic literature reviews to identify variables (cell lines, assay conditions, compound purity) causing discrepancies. Replicate key experiments under standardized protocols (e.g., ATCC cell lines, ≥95% purity). Use genetic knockdown/overexpression models (CRISPR, siRNA) to validate target engagement. Meta-analyses with random-effects models can quantify heterogeneity across studies .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document reaction parameters (temperature, solvent, catalyst) in detail using CHEM21 guidelines . Validate intermediates via Fourier-transform infrared spectroscopy (FTIR) and melting point analysis . Publish supplementary data (HPLC chromatograms, NMR spectra) in open-access repositories (e.g., Zenodo). Collaborate with third-party labs for independent verification of yields and purity .

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Apply Chou-Talalay combination index (CI) to quantify synergy (CI<1), additive (CI=1), or antagonism (CI>1). Use isobolograms to visualize dose reductions. For high-throughput data, machine learning algorithms (random forest, neural networks) can predict optimal drug ratios. Ensure Bonferroni correction for multiple comparisons to minimize Type I errors .

Methodological Guidance

- Data Interpretation : Differentiate correlation from causation in observational studies by using counterfactual models or controlled perturbations .

- Literature Review : Employ PICO framework (Population, Intervention, Comparison, Outcome) to structure queries in PubMed/Scopus. Prioritize studies with low risk of bias (e.g., CONSORT-compliant trials) .

- Ethical Reporting : Adhere to ACS Style Guide for citations and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。